benzyl N-(3-cyclohexyl-6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate
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Overview
Description
. This compound features a triazine ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(3-cyclohexyl-6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate typically involves the reaction of benzyl carbamate with a triazine derivative under specific conditions. One common method includes the use of dioxane/water solvent mixture and sodium carbonate as a base . The reaction is often carried out at elevated temperatures, around 70-80°C .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and microwave irradiation can enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(3-cyclohexyl-6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives .
Scientific Research Applications
Benzyl N-(3-cyclohexyl-6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of benzyl N-(3-cyclohexyl-6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2,4-diamino-1,3,5-triazine: A triazine derivative with similar structural features.
N-Isoindoline-1,3-diones: Compounds with a similar triazine ring structure.
Uniqueness
Benzyl N-(3-cyclohexyl-6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
benzyl N-(3-cyclohexyl-6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-13-19-16(23)21(15-10-6-3-7-11-15)18(25)22(13)20-17(24)26-12-14-8-4-2-5-9-14/h2,4-5,8-9,15H,3,6-7,10-12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDUTJDVYWBSNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)N(C(=O)N1NC(=O)OCC2=CC=CC=C2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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